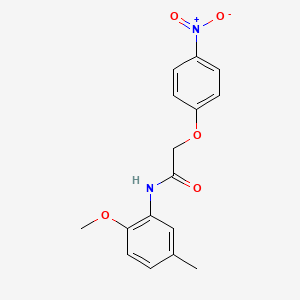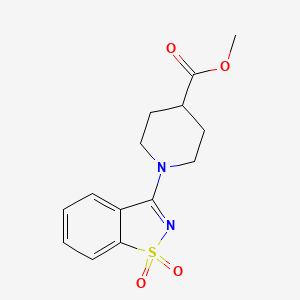
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that has a molecular weight of 338.35 g/mol. It has been synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions and a one-pot reaction involving copper-catalyzed coupling and oxidative cyclization. The purpose of
作用機序
The mechanism of action of MNPA is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth. In one study, MNPA was found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This inhibition led to a decrease in the growth of breast cancer cells, suggesting that MNPA may work by targeting this enzyme.
Biochemical and Physiological Effects:
MNPA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of certain enzymes involved in cancer cell proliferation. In addition, MNPA has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
MNPA has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as an anticancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on MNPA, including further studies on its potential as an anticancer agent, as well as studies on its potential use in other areas, such as neurodegenerative diseases. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
合成法
MNPA can be synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions and a one-pot reaction involving copper-catalyzed coupling and oxidative cyclization. In one study, MNPA was synthesized through a palladium-catalyzed coupling reaction between 2-bromo-5-methylphenol and 4-nitrophenoxyacetic acid. The reaction was carried out in the presence of a palladium catalyst and a base, and the resulting product was purified through column chromatography. In another study, MNPA was synthesized through a one-pot reaction involving copper-catalyzed coupling and oxidative cyclization. The reaction was carried out in the presence of a copper catalyst and a base, and the resulting product was purified through column chromatography.
科学的研究の応用
MNPA has been the subject of numerous scientific research studies due to its potential applications in various fields. One area of research has focused on the use of MNPA as a potential anticancer agent. In one study, MNPA was found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for cancer. In another study, MNPA was found to inhibit the growth of breast cancer cells in a mouse model, further supporting its potential as an anticancer agent.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-8-15(22-2)14(9-11)17-16(19)10-23-13-6-4-12(5-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKLLGBGOMTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
![3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5682977.png)
![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)

![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)